molecular formula C7H13NO B8675981 2-n-Butyl-2-oxazoline

2-n-Butyl-2-oxazoline

Cat. No. B8675981
M. Wt: 127.18 g/mol
InChI Key: VERUITIRUQLVOC-UHFFFAOYSA-N
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Patent
US04695295

Procedure details

A mixture of about 83.1 grams (1.00 mole) valeronitrile, about 64.8 grams (1.05 mole) ethanolamine, and about 6.2 grams (0.025 mole) cadmium acetate dihydrate is heated at about 124 degrees C. to about 128 degrees C. and stirred under nitrogen for about two days. The product is then distilled under vacuum. The fraction boiling at about 67 degrees C. to about 75.5 degrees C. at about 28 mmHg is collected.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
64.8 g
Type
reactant
Reaction Step One
Name
cadmium acetate dihydrate
Quantity
6.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([CH2:9]N)[OH:8]>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:2]([C:1]1[O:8][CH2:7][CH2:9][N:6]=1)[CH2:3][CH2:4][CH3:5] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
83.1 g
Type
reactant
Smiles
C(CCCC)#N
Name
Quantity
64.8 g
Type
reactant
Smiles
C(O)CN
Name
cadmium acetate dihydrate
Quantity
6.2 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
124 °C
Stirring
Type
CUSTOM
Details
and stirred under nitrogen for about two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to about 128 degrees C
DISTILLATION
Type
DISTILLATION
Details
The product is then distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to about 75.5 degrees C
CUSTOM
Type
CUSTOM
Details
at about 28 mmHg is collected

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(CCC)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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